1-(5-Isopropyl-2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Isopropyl-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . This compound is known for its unique structure, which includes an isopropyl group and a methoxy group attached to a phenyl ring, along with an ethanone group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-(5-Isopropyl-2-methoxyphenyl)ethanone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 5-isopropyl-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(5-Isopropyl-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
1-(5-Isopropyl-2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-(5-Isopropyl-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Isopropyl-2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxy-5-methoxyphenyl)ethanone: This compound has a hydroxyl group instead of an isopropyl group, leading to different chemical and biological properties.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: The position of the methoxy group is different, which can affect its reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
Properties
CAS No. |
830329-27-6 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-8(2)10-5-6-12(14-4)11(7-10)9(3)13/h5-8H,1-4H3 |
InChI Key |
VSUMISAKJYIJBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.